2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol
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Overview
Description
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . It is characterized by the presence of an aminomethyl group attached to a thian ring, which is further connected to an ethan-1-ol moiety through an ether linkage .
Preparation Methods
The synthesis of 2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol typically involves the reaction of 4-(aminomethyl)thian-4-ol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the ether linkage . Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity .
Chemical Reactions Analysis
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function . The thian ring and ethan-1-ol moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol can be compared with similar compounds such as:
4-(Aminomethyl)thian-4-ol: Lacks the ethan-1-ol moiety, resulting in different chemical properties and reactivity.
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-2-ol: Similar structure but with a different hydroxyl group position, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(aminomethyl)thian-4-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c9-7-8(11-4-3-10)1-5-12-6-2-8/h10H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIIDWLIYRDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CN)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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